molecular formula C20H27N3O3 B3578708 1-(4-pyridylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine

1-(4-pyridylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No.: B3578708
M. Wt: 357.4 g/mol
InChI Key: PBTIAYTYTQBXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Pyridylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a piperazine derivative featuring a 4-pyridylmethyl group at the N1 position and a 2,3,4-trimethoxybenzyl moiety at the N4 position.

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-24-18-5-4-17(19(25-2)20(18)26-3)15-23-12-10-22(11-13-23)14-16-6-8-21-9-7-16/h4-9H,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTIAYTYTQBXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC=NC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and reported biological activities:

Compound Name R1 Substituent R2 Substituent Key Pharmacological Activities References
Target Compound 4-Pyridylmethyl 2,3,4-Trimethoxybenzyl Not explicitly reported; predicted CNS/ metabolic modulation
Trimetazidine H 2,3,4-Trimethoxybenzyl Cardioprotective, anti-ischemic (inhibits mitochondrial β-oxidation)
Lomerizine Bis(4-fluorophenyl)methyl 2,3,4-Trimethoxybenzyl Calcium channel blocker, antimigraine (enhances cerebral blood flow)
1-(Methylsulfonyl)-4-(2,3,4-TMB)piperazine Methylsulfonyl 2,3,4-Trimethoxybenzyl Dual anti-ischemic and antimicrobial potential
N-Methyltrimetazidine CH₃ 2,3,4-Trimethoxybenzyl Improved metabolic stability vs. Trimetazidine
1-(3,4,5-Trimethoxybenzyl)piperazine (Compound 7e) H 3,4,5-Trimethoxybenzyl Sulfonamide hybrid with indole-dione; uncharacterized activity

Key Observations:

Trimetazidine vs. Target Compound :

  • Trimetazidine lacks the 4-pyridylmethyl group but shares the 2,3,4-trimethoxybenzyl core. It acts via metabolic modulation, shifting cardiac energy production from fatty acids to glucose . The pyridyl group in the target compound may alter binding affinity or introduce CNS activity due to pyridine’s heteroaromaticity.

Lomerizine vs. Target Compound: Lomerizine’s bis(4-fluorophenyl)methyl group enhances lipophilicity, favoring blood-brain barrier penetration and calcium channel blockade .

Sulfonamide Derivatives (3a–c) :

  • Sulfonyl-substituted analogs (e.g., 3a) demonstrate hybrid activity against ischemia and infections . The pyridyl group in the target compound could similarly enable dual targeting but with distinct mechanisms.

Methoxy Position Isomerism :

  • Compounds with 3,4,5-trimethoxybenzyl groups (e.g., 7e) versus 2,3,4-trimethoxybenzyl (target compound) highlight the importance of substitution patterns. The 2,3,4 arrangement may optimize steric and electronic interactions for specific receptor binding.

Potential Therapeutic Advantages and Limitations

  • Advantages :
    • The 4-pyridylmethyl group may enhance interactions with nicotinic acetylcholine receptors or kinases, expanding therapeutic scope beyond cardioprotection.
    • Balanced polarity could improve solubility vs. highly lipophilic analogs like Lomerizine.
  • Limitations: Lack of direct activity data necessitates further preclinical validation. Potential metabolic instability due to the pyridine ring’s susceptibility to oxidation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-pyridylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(4-pyridylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.